molecular formula C25H16ClN3O2 B1666959 (E)-3-(1H-benzo[d]imidazol-2-yl)-1-(6-chloro-2-hydroxy-4-phenylquinolin-3-yl)prop-2-en-1-one CAS No. 1233322-09-2

(E)-3-(1H-benzo[d]imidazol-2-yl)-1-(6-chloro-2-hydroxy-4-phenylquinolin-3-yl)prop-2-en-1-one

Cat. No. B1666959
M. Wt: 425.9 g/mol
InChI Key: SBOKKVUBLNZTCT-OUKQBFOZSA-N
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Description

The description of a chemical compound typically includes its IUPAC name, molecular formula, and structure. It may also include information about its appearance and odor.



Synthesis Analysis

Synthesis analysis involves studying the methods used to create the compound. This can include the starting materials, reaction conditions, and steps involved in the synthesis.



Molecular Structure Analysis

Molecular structure analysis involves studying the arrangement of atoms in the compound. This can be determined using techniques such as X-ray crystallography or NMR spectroscopy.



Chemical Reactions Analysis

Chemical reactions analysis involves studying the reactions that the compound can undergo. This can include its reactivity with other compounds and the conditions under which these reactions occur.



Physical And Chemical Properties Analysis

Physical and chemical properties analysis involves studying properties such as the compound’s melting point, boiling point, solubility, and stability. It can also include studying its spectral properties, such as its UV/Vis, IR, and NMR spectra.


Scientific Research Applications

Antimicrobial and Antifungal Activity

(E)-3-(1H-benzo[d]imidazol-2-yl)-1-(6-chloro-2-hydroxy-4-phenylquinolin-3-yl)prop-2-en-1-one and its derivatives have been studied for their antimicrobial and antifungal properties. Patel et al. (2009) synthesized similar compounds and screened them for antimicrobial, anti-inflammatory, anticonvulsant, and anthelmintic activities (Patel, Sreenivasa, Jayachandran, & Kumar, 2009). In a similar vein, Rashid, Husain, and Mishra (2012) synthesized benzimidazole derivatives that showed significant anticancer activity in vitro (Rashid, Husain, & Mishra, 2012).

Electroluminescent Layers and Organic Light-Emitting Devices

Compounds with similar structures have potential applications in electroluminescent layers and organic light-emitting devices (OLEDs). Dobrikov et al. (2011) explored the photophysical properties of such compounds and their application in color electroluminescent structures (Dobrikov, Dobrikov, & Aleksandrova, 2011).

Anticancer Activities

A series of substituted benzimidazole compounds, similar in structure to (E)-3-(1H-benzo[d]imidazol-2-yl)-1-(6-chloro-2-hydroxy-4-phenylquinolin-3-yl)prop-2-en-1-one, have shown promise in anticancer research. Panchal et al. (2020) designed and synthesized such compounds, revealing their potential as anticancer agents, especially against breast and lung cancer (Panchal, Devgirkar, Patel, Nagani, & Lad, 2020).

Corrosion Inhibition

Research by Rbaa et al. (2020) demonstrated that benzimidazole derivatives based on 8-hydroxyquinoline, which are structurally similar to the compound , are effective in inhibiting corrosion of steel in acidic environments (Rbaa, Abousalem, Galai, Lgaz, Lakhrissi, Warad, & Zarrouk, 2020).

Antibacterial and DNA-Cleavage Properties

Further, Obali et al. (2020) explored fluorescent imidazo-phenanthroline derivatives for their antibacterial activities and DNA-cleavage properties, which are relevant for the discussed compound (Obali, Akçaalan, Arslan, & Obalı, 2020).

Safety And Hazards

Safety and hazards analysis involves studying the potential risks associated with the compound. This can include its toxicity, flammability, and environmental impact.


Future Directions

Future directions could involve further studies on the compound’s properties, potential applications, and ways to improve its synthesis.


Please note that the availability of this information can vary depending on how much research has been done on the compound. For a novel or less-studied compound, some of this information may not be available. If you have access to a scientific database or a university library, you might be able to find more specific information. If you’re working in a lab, please always follow safety guidelines when handling chemicals.


properties

IUPAC Name

3-[(E)-3-(1H-benzimidazol-2-yl)prop-2-enoyl]-6-chloro-4-phenyl-1H-quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H16ClN3O2/c26-16-10-11-18-17(14-16)23(15-6-2-1-3-7-15)24(25(31)29-18)21(30)12-13-22-27-19-8-4-5-9-20(19)28-22/h1-14H,(H,27,28)(H,29,31)/b13-12+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBOKKVUBLNZTCT-OUKQBFOZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=O)NC3=C2C=C(C=C3)Cl)C(=O)C=CC4=NC5=CC=CC=C5N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C2=C(C(=O)NC3=C2C=C(C=C3)Cl)C(=O)/C=C/C4=NC5=CC=CC=C5N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H16ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-3-(1H-benzo[d]imidazol-2-yl)-1-(6-chloro-2-hydroxy-4-phenylquinolin-3-yl)prop-2-en-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(E)-3-(1H-benzo[d]imidazol-2-yl)-1-(6-chloro-2-hydroxy-4-phenylquinolin-3-yl)prop-2-en-1-one

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